REACTION_CXSMILES
|
[H-].[Al+3].[Li+].[H-].[H-].[H-].CCOCC.[CH:12]12[CH2:18][CH:15]([CH:16]=[CH:17]1)[CH2:14][CH:13]2[C:19]#[N:20].[H][H].C(C(C(C([O-])=O)O)O)([O-])=O.[K+].[Na+]>O>[CH:12]12[CH2:18][CH:15]([CH:16]=[CH:17]1)[CH2:14][CH:13]2[CH2:19][NH2:20] |f:0.1.2.3.4.5,9.10.11|
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
42 mmol
|
Type
|
reactant
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
C12C(CC(C=C1)C2)C#N
|
Name
|
|
Quantity
|
45 mL
|
Type
|
reactant
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])C(O)C(O)C(=O)[O-].[K+].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A three-neck flask is equipped with mechanical stirrer
|
Type
|
TEMPERATURE
|
Details
|
reflux condenser
|
Type
|
CUSTOM
|
Details
|
produces a clear solution
|
Type
|
CUSTOM
|
Details
|
The reaction solution is transferred to a separatory funnel
|
Type
|
CUSTOM
|
Details
|
the aqueous phase is collected
|
Type
|
WASH
|
Details
|
washed with 3×50 ml portions of ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined ether fractions are dried with calcium sulfate and solvent
|
Type
|
CUSTOM
|
Details
|
is removed by rotary evaporation
|
Type
|
CUSTOM
|
Details
|
yielding a yellow oil
|
Type
|
DISTILLATION
|
Details
|
This product is further distilled under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to yield a clear oil
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[H-].[Al+3].[Li+].[H-].[H-].[H-].CCOCC.[CH:12]12[CH2:18][CH:15]([CH:16]=[CH:17]1)[CH2:14][CH:13]2[C:19]#[N:20].[H][H].C(C(C(C([O-])=O)O)O)([O-])=O.[K+].[Na+]>O>[CH:12]12[CH2:18][CH:15]([CH:16]=[CH:17]1)[CH2:14][CH:13]2[CH2:19][NH2:20] |f:0.1.2.3.4.5,9.10.11|
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
42 mmol
|
Type
|
reactant
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
C12C(CC(C=C1)C2)C#N
|
Name
|
|
Quantity
|
45 mL
|
Type
|
reactant
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])C(O)C(O)C(=O)[O-].[K+].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A three-neck flask is equipped with mechanical stirrer
|
Type
|
TEMPERATURE
|
Details
|
reflux condenser
|
Type
|
CUSTOM
|
Details
|
produces a clear solution
|
Type
|
CUSTOM
|
Details
|
The reaction solution is transferred to a separatory funnel
|
Type
|
CUSTOM
|
Details
|
the aqueous phase is collected
|
Type
|
WASH
|
Details
|
washed with 3×50 ml portions of ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined ether fractions are dried with calcium sulfate and solvent
|
Type
|
CUSTOM
|
Details
|
is removed by rotary evaporation
|
Type
|
CUSTOM
|
Details
|
yielding a yellow oil
|
Type
|
DISTILLATION
|
Details
|
This product is further distilled under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to yield a clear oil
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |